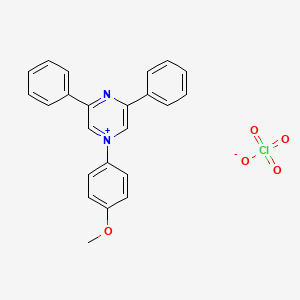
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is a heterocyclic organic compound that belongs to the pyrazinium family This compound is characterized by the presence of a pyrazine ring substituted with a 4-methoxyphenyl group and two phenyl groups, along with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to various substituted pyrazinium compounds.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, Pyrazinium derivatives are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are continually expanding.
Mechanism of Action
The mechanism of action of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyrazinium, 1-(4-chlorophenyl)-3,5-diphenyl-, perchlorate
- Pyrazinium, 1-(4-methylphenyl)-3,5-diphenyl-, perchlorate
- Pyrazinium, 1-(4-nitrophenyl)-3,5-diphenyl-, perchlorate
Uniqueness
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and application.
Properties
CAS No. |
675198-89-7 |
|---|---|
Molecular Formula |
C23H19ClN2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,5-diphenylpyrazin-1-ium;perchlorate |
InChI |
InChI=1S/C23H19N2O.ClHO4/c1-26-21-14-12-20(13-15-21)25-16-22(18-8-4-2-5-9-18)24-23(17-25)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FMJIUJIIBSGCCH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


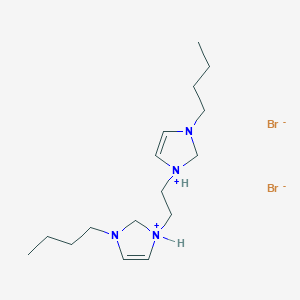

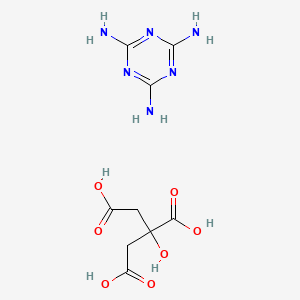
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
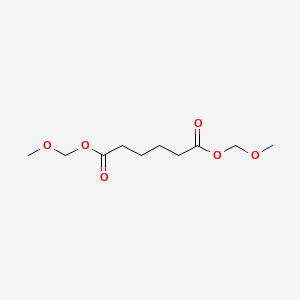
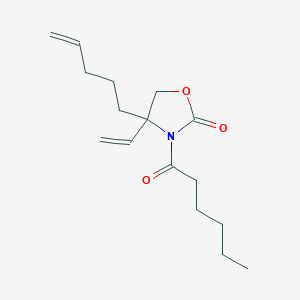
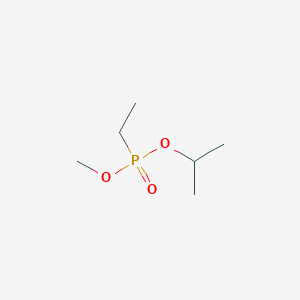

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
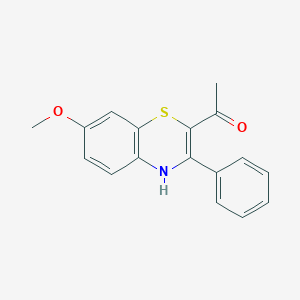
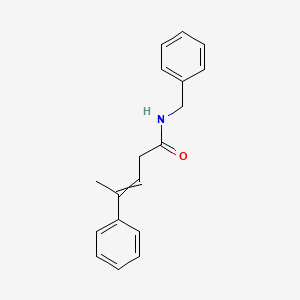
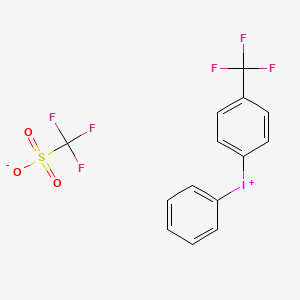
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
